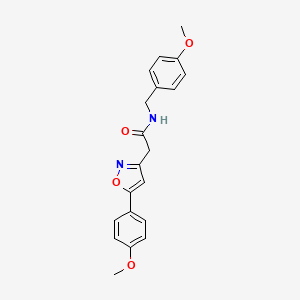
N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-Methoxybenzyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, a compound featuring isoxazole and methoxybenzyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H23N3O4 with a molecular weight of 389.4 g/mol. The structure includes an isoxazole ring, which is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity by targeting tubulin polymerization. For instance, studies on related isoxazole derivatives have shown their ability to bind to the colchicine-binding site on tubulin, inhibiting microtubule formation and inducing apoptosis in cancer cells .
Table 1: Summary of Anticancer Activities of Isoxazole Derivatives
| Compound Name | Activity | Mechanism |
|---|---|---|
| SMART-H | High potency against cancer cells | Inhibits tubulin polymerization |
| SMART-F | Effective in MDR cells | Induces apoptosis through G(2)/M cell cycle arrest |
| This compound | Potentially similar effects anticipated | Targeting tubulin dynamics |
Anti-inflammatory Effects
Isoxazole derivatives are also recognized for their anti-inflammatory properties. The presence of methoxy groups in the structure may enhance the compound's ability to modulate inflammatory pathways. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .
The proposed mechanism for the biological activity of this compound involves:
- Tubulin Interaction : Similar compounds disrupt the dynamic equilibrium of microtubules by binding at the colchicine site.
- Cytokine Modulation : The methoxy groups may facilitate interactions with signaling pathways involved in inflammation.
- Cell Cycle Arrest : Induction of apoptosis through G(2)/M phase arrest has been noted in related compounds.
Case Studies
Several studies have explored the biological activity of isoxazole derivatives:
- Study 1 : A compound structurally similar to this compound demonstrated significant cytotoxicity against prostate cancer cell lines (PC-3), showing a dose-dependent response .
- Study 2 : Another study highlighted that modifications on the isoxazole ring could enhance selectivity and potency against specific cancer types, suggesting that further structural optimization could yield more effective derivatives .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-7-3-14(4-8-17)13-21-20(23)12-16-11-19(26-22-16)15-5-9-18(25-2)10-6-15/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDAYNKZRMVDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














